molecular formula C11H11NOS B063257 7-Allyloxy-2-methyl-benzothiazole CAS No. 163299-43-2

7-Allyloxy-2-methyl-benzothiazole

Cat. No. B063257
CAS No.: 163299-43-2
M. Wt: 205.28 g/mol
InChI Key: SNQAMCALOPHXFW-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

To 7-hydroxy-2-methylbenzothiazole (500 mg, 3.0 mmol) in DMF (3 mL) was added K2CO3 (459 mg, 3.32 mmol) followed by allyl bromide (287 uL, 3.32 mmol). The reaction was heated at about 50° C. for about 4 hours and then poured into water. The aqueous mixture was extracted with EtOAc, the combined organic layers were dried over Na2SO4, and the solvent then removed by rotary evaporation. The resulting oil crystallized on standing to give 7-allyloxy-2-methyl-benzothiazole as yellow crystals (440 mg, 71%); LSIMS m/z 206, m.p. 38-39° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
459 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
287 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[S:9][C:8]([CH3:11])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[CH:19]=[CH2:20].O>CN(C=O)C>[CH2:20]([O:1][C:2]1[C:10]2[S:9][C:8]([CH3:11])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1)[CH:19]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=CC=CC=2N=C(SC21)C
Name
Quantity
459 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
287 μL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent then removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting oil crystallized

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=2N=C(SC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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